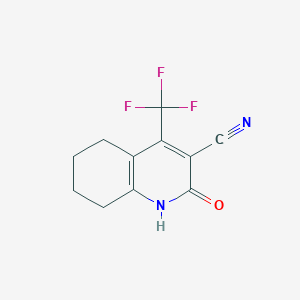

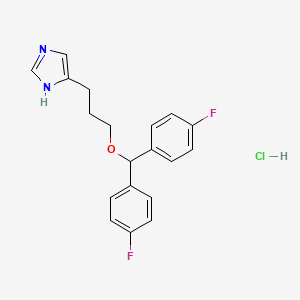

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride

Overview

Description

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the histamine H3 receptor, which plays an important role in the regulation of neurotransmitter release. This compound has been studied extensively for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Scientific Research Applications

Radioligand for Imaging Histamine H3 Receptors

The compound 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride, specifically its variant fluoroproxyfan, has been explored as a potential histamine H3 receptor ligand. It was labeled with 18F for clinical PET studies, indicating its potential in neuroimaging and the study of neurological conditions (Iwata et al., 2000).

Antimycotic Activity

Research has also been conducted on derivatives of this compound, particularly in the context of antimycotic activity. A series of compounds including this chemical structure were synthesized and showed preliminary antimycotic data, suggesting its potential in antifungal applications (Raga et al., 1992).

Structural Characterization and Synthesis

The compound has been a subject of research in the field of chemistry for its structural characterization. Studies have involved synthesizing and characterizing isomers with similar structural elements, contributing to a better understanding of its chemical properties and potential applications in various fields, including materials science (Kariuki et al., 2021).

Histamine H3-Receptor Antagonist

Research has also focused on developing derivatives of this compound as selective histamine H3-receptor antagonists. These compounds have been evaluated for their in vitro potency and potential as oral medications in vivo, suggesting their relevance in therapeutic applications (Stark et al., 1998).

Ionic Liquids and Basicity

A compound incorporating the 3-(1H-Imidazol-4-yl)propyl structure was synthesized for creating hydroxylic ionic liquids. These liquids exhibited interesting properties like rapid proton migration between basic centers, low glass transition temperature, and high conductivity, indicating their potential in various industrial applications (Shevchenko et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride is the H3 histamine receptor . Histamine receptors are proteins that are primarily found in the brain and they play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound acts as an antagonist at the H3 histamine receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of histamine at the H3 receptor, thereby modulating the release of various neurotransmitters.

properties

IUPAC Name |

5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O.ClH/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18;/h3-10,12-13,19H,1-2,11H2,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHACRBDLUKTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017425 | |

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403601-83-2 | |

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)